L-165041

Description

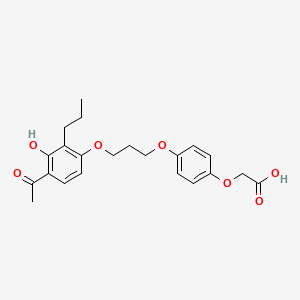

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Record name | L-165041 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-165041 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040745 | |

| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79558-09-1 | |

| Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-165041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-165041: An In-Depth Technical Guide to a Selective PPARδ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-165041, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is designed to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential of PPARδ modulation. This document collates quantitative data on the binding affinity and transactivation potency of this compound, details established experimental protocols for its characterization, and illustrates the core signaling pathways it modulates. Through a structured presentation of data and methodologies, this guide aims to facilitate further research into the roles of this compound in metabolic regulation, inflammation, and cellular proliferation.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). These receptors play crucial roles in the regulation of lipid and glucose homeostasis, inflammation, and cell proliferation and differentiation.[1][2][3]

PPARδ is ubiquitously expressed and has emerged as a significant therapeutic target for a variety of metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes, as well as conditions linked to inflammation.[1][4] The activation of PPARδ is known to enhance fatty acid oxidation and improve insulin (B600854) sensitivity, making its selective agonists valuable tools for both basic research and clinical investigation.[1]

This compound was one of the first synthetic compounds identified as a potent and selective PPARδ agonist.[5] Its ability to activate PPARδ with high selectivity over PPARα and PPARγ has made it an important pharmacological tool for elucidating the physiological functions of PPARδ. This guide provides an in-depth technical summary of this compound, focusing on its biochemical properties, the experimental methods used for its evaluation, and the signaling cascades it influences.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its effects in preclinical in vivo models.

Table 1: In Vitro Binding Affinity and Transactivation Potency of this compound

| Parameter | PPARδ | PPARγ | PPARα | Reference(s) |

| Kᵢ (nM) | 6 | ~730 | - | [6] |

| IC₅₀ (nM) | 10 | - | - | [5] |

| EC₅₀ (nM) | 21 - 125 | 1824 | 977 | [6] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| LDLR-/- Mice (on Western Diet) | 5 mg/kg/day for 16 weeks | Significantly reduced hepatic lipid accumulation (cholesterol and triglycerides). Modulated hepatic gene expression: increased PPARδ, LPL, ABCG1; decreased PPARγ, ApoB, IL-1β, IL-6. | [6] |

| db/db Mice | Not specified | Raised plasma cholesterol levels. | [7] |

| Sprague-Dawley Rats (Carotid Balloon Injury) | Not specified (osmotic pump) | Decreased neointima formation. | [4] |

Key Signaling Pathways and Mechanisms of Action

Activation of PPARδ by this compound initiates a cascade of molecular events that regulate gene expression. The canonical pathway involves the heterodimerization of the ligand-bound PPARδ with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[1][2]

The downstream effects of PPARδ activation by this compound are tissue-specific and contribute to its overall therapeutic potential. A key area of impact is the regulation of lipid metabolism and inflammation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

PPARδ Transactivation Assay

This cell-based assay quantifies the ability of this compound to activate the PPARδ receptor and drive the expression of a reporter gene.

Objective: To determine the potency (EC₅₀) and efficacy of this compound as a PPARδ agonist.

Materials and Reagents:

-

HEK293T or COS-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Expression plasmid for a GAL4 DNA-binding domain fused to the human PPARδ ligand-binding domain (pBIND-hPPARδ-LBD).

-

Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (pGRE-Luc).

-

Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

This compound stock solution in DMSO.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T or COS-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pBIND-hPPARδ-LBD, pGRE-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the PPARδ receptor.

Objective: To quantify the affinity of this compound for the PPARδ ligand-binding domain.

Materials and Reagents:

-

Purified recombinant human PPARδ ligand-binding domain (LBD), often as a GST-fusion protein.

-

Radiolabeled PPARδ ligand (e.g., [³H]-GW501516) with high affinity.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

-

Scintillation proximity assay (SPA) beads or filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the purified PPARδ-LBD, a fixed concentration of the radiolabeled ligand (typically at or below its Kₐ), and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

Separation of Bound and Free Ligand:

-

Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The protein-bound radioligand is retained on the filter, while the unbound radioligand passes through. Wash the filters with ice-cold assay buffer.

-

SPA Method: If using SPA beads, the radiolabeled ligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the beads, generating a signal.

-

-

Quantification:

-

Filtration Method: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

SPA Method: Count the plate directly in a microplate scintillation counter.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[5]

Conclusion

This compound stands as a foundational tool in the study of PPARδ biology. Its high potency and selectivity have enabled significant progress in understanding the diverse roles of PPARδ in metabolic regulation and inflammatory processes. The data and protocols presented in this guide underscore its value as a research compound. For professionals in drug development, this compound serves as a benchmark for the development of new generations of PPARδ modulators with improved therapeutic profiles. Continued investigation using well-characterized tools like this compound will be essential in fully realizing the therapeutic potential of targeting PPARδ for metabolic and inflammatory diseases.

References

- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

L-165041 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-165041

This compound is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2][3][4] It is a cell-permeable compound that has been instrumental in elucidating the diverse physiological roles of PPARδ.[4] Due to its high selectivity for PPARδ over other PPAR isoforms (α and γ), this compound serves as a valuable tool for investigating the specific downstream signaling pathways regulated by PPARδ activation. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, with a focus on its effects on lipid metabolism, inflammation, and cell cycle regulation.

Core Mechanism of Action

As a PPARδ agonist, this compound initiates its effects by binding to the ligand-binding domain of PPARδ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated this compound-PPARδ complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the this compound-PPARδ/RXR heterodimer to PPREs ultimately leads to the transcriptional regulation of these genes, either activating or repressing their expression, thereby mediating the diverse physiological effects of this compound.

Downstream Signaling Pathways

The activation of PPARδ by this compound triggers a cascade of downstream signaling events that influence various cellular processes. The most well-documented of these are its roles in lipid metabolism, inflammation, and the regulation of cell proliferation.

Regulation of Lipid Metabolism

This compound has been shown to play a significant role in the regulation of lipid homeostasis. In animal models, treatment with this compound has been observed to reduce hepatic lipid accumulation by decreasing total hepatic cholesterol and triglyceride content.[4] This effect is mediated, at least in part, by the upregulation of genes involved in lipid metabolism. Specifically, this compound increases the hepatic expression of Lipoprotein Lipase (LPL) and ATP-binding cassette transporter G1 (ABCG1).[5] LPL is a key enzyme responsible for hydrolyzing triglycerides in lipoproteins, while ABCG1 is involved in cholesterol efflux.

Modulation of Inflammation

This compound exhibits anti-inflammatory properties by modulating the expression of key inflammatory mediators. Studies have shown that this compound can lower the hepatic expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[5] The anti-inflammatory effects of PPARδ activation are thought to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism of this compound's interaction with the NF-κB pathway requires further elucidation, it is proposed that PPARδ activation can interfere with the transcriptional activity of NF-κB, a master regulator of inflammation.

Control of Cell Cycle and Proliferation

This compound has been demonstrated to inhibit the proliferation of various cell types, including vascular smooth muscle cells and endothelial cells.[4] This anti-proliferative effect is achieved through the modulation of key cell cycle regulatory proteins. This compound can block the progression of the cell cycle from the G1 to the S phase.[6] This cell cycle arrest is associated with the repression of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry. Furthermore, this compound has been shown to inhibit the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), key components of the complex responsible for Rb phosphorylation.[6] The regulation of these cell cycle proteins may be linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, a critical pathway in the control of cell proliferation and differentiation.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of this compound.

| Parameter | Receptor | Value | Reference |

| Ki | Human PPARδ | 6 nM | |

| Ki | Human PPARγ | ~730 nM | [4] |

| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |

| VEGF-induced Proliferation | Endothelial Cells | 1 or 5 µM | Inhibition | [4] |

| PDGF-induced Proliferation | Vascular Smooth Muscle Cells | Not specified | Dose-dependent inhibition | [6] |

| PDGF-induced Migration | Vascular Smooth Muscle Cells | Not specified | Inhibition | [6] |

| Angiogenesis | In vivo (Matrigel plug assay) | Not specified | Inhibition | [6] |

| Gene/Protein | Tissue/Cell Type | Effect of this compound | Quantitative Change | Reference |

| Lipoprotein Lipase (LPL) | Liver | Upregulation | Significantly higher than vehicle | [4] |

| ABCG1 | Liver | Upregulation | Not specified | [5] |

| IL-1β | Liver | Downregulation | Not specified | [5] |

| IL-6 | Liver | Downregulation | Not specified | [5] |

| Cyclin D1 | Vascular Smooth Muscle Cells | Downregulation | Not specified | [6] |

| CDK4 | Vascular Smooth Muscle Cells | Downregulation | Not specified | [6] |

| Rb Phosphorylation | Vascular Smooth Muscle Cells | Inhibition | Repressed | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's downstream effects.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for the analysis of changes in mRNA levels of target genes such as LPL, ABCG1, IL-1β, and IL-6 following treatment with this compound.

-

Cell Culture and Treatment : Seed cells (e.g., hepatocytes, macrophages) in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).

-

RNA Extraction : Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis : Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.

-

Data Analysis : Perform the qPCR reaction in a real-time PCR detection system. Analyze the resulting amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.

Western Blotting for Protein Expression and Phosphorylation Analysis

This protocol is for the detection of changes in the protein levels of Cyclin D1, CDK4, and the phosphorylation status of Rb.

-

Cell Culture and Treatment : Culture cells as described in the qPCR protocol and treat with this compound or vehicle control.

-

Protein Extraction : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total Rb, phospho-Rb (e.g., at Ser780), Cyclin D1, CDK4, and a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Cell Proliferation Assay

This protocol is to assess the effect of this compound on cell proliferation.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density.

-

Treatment : After cell adherence, treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubation : Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

Proliferation Assessment : Measure cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT assay, following the manufacturer's instructions.

-

Data Analysis : Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Cell Culture and Treatment : Culture and treat cells with this compound or vehicle control as described previously.

-

Cell Harvesting and Fixation : Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

-

Staining : Wash the fixed cells with PBS and then stain them with a solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

-

Data Analysis : Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with this compound.

Caption: Downstream signaling pathways of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of L-165,041 on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides an in-depth overview of the biological effects of L-165,041 on lipid homeostasis, with a focus on its mechanism of action, quantitative effects on lipid profiles, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ. While PPARα and PPARγ are well-established targets for drugs treating dyslipidemia and diabetes, respectively, the therapeutic potential of PPARδ is an active area of investigation. L-165,041 has emerged as a valuable pharmacological tool to elucidate the physiological functions of PPARδ, particularly in the context of lipid and lipoprotein metabolism.

Mechanism of Action

L-165,041 exerts its biological effects by binding to and activating PPARδ. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these target genes initiates a cascade of events that ultimately alters lipid metabolism.

Quantitative Effects on Lipid Metabolism

In vivo studies have demonstrated the significant impact of L-165,041 on lipid profiles in various animal models of metabolic disease. The following tables summarize the quantitative data from key studies.

Effects on Plasma Lipids in db/db Mice

A study by Leibowitz et al. (2000) investigated the effects of L-165,041 in insulin-resistant db/db mice. The compound was administered at doses that did not significantly alter plasma glucose or triglyceride levels, highlighting a specific effect on cholesterol metabolism.

| Parameter | Vehicle | L-165,041 (10 mg/kg) | L-165,041 (30 mg/kg) |

| Total Plasma Cholesterol (mg/dl) | 125 ± 5 | 150 ± 7 | 170 ± 8** |

| HDL Cholesterol (mg/dl) | 80 ± 4 | 105 ± 6 | 125 ± 7** |

| Non-HDL Cholesterol (mg/dl) | 45 ± 3 | 45 ± 4 | 45 ± 5 |

| Plasma Triglycerides (mg/dl) | 150 ± 10 | 145 ± 12 | 140 ± 11 |

| *p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |

Effects on Hepatic Lipids in LDLR-/- Mice

In a study by Lim et al. (2009), L-165,041 was administered to low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a Western diet to induce hepatic steatosis.

| Parameter | Vehicle | L-165,041 (5 mg/kg/day) | % Change |

| Hepatic Triglyceride (mg/g liver) | 85.2 ± 7.1 | 42.6 ± 5.3** | -50% |

| Hepatic Cholesterol (mg/g liver) | 25.8 ± 2.9 | 15.5 ± 2.1 | -40% |

| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for understanding the effects of L-165,041.

Caption: L-165,041 activates PPARδ, leading to the regulation of target genes involved in lipid metabolism.

Caption: A typical workflow for evaluating the in vivo efficacy of L-165,041 on lipid metabolism in mice.

Detailed Experimental Protocols

Lipoprotein Profile Analysis by Fast Protein Liquid Chromatography (FPLC)

This protocol is adapted from the methodology used by Leibowitz et al. (2000) to analyze plasma lipoprotein profiles in mice.

-

Sample Preparation: Collect mouse plasma using EDTA as an anticoagulant. Pool plasma samples from each experimental group.

-

Chromatography System: Utilize an FPLC system equipped with a Superose 6 HR 10/30 column (or equivalent size-exclusion column).

-

Mobile Phase: Use a buffer solution containing 10 mM Tris-HCl, 150 mM NaCl, and 1 mM EDTA, pH 7.4.

-

Injection and Elution: Inject 100 µL of pooled plasma onto the column. Elute the lipoproteins at a constant flow rate of 0.5 mL/min.

-

Fraction Collection: Collect 0.5 mL fractions.

-

Lipid Analysis: Analyze the cholesterol and triglyceride content of each fraction using commercially available enzymatic colorimetric assays.

-

Data Analysis: Plot the lipid concentration of each fraction versus the elution volume to generate lipoprotein profiles corresponding to VLDL, LDL, and HDL.

Isolation of Lipoprotein Fractions by Sequential Ultracentrifugation

This method, also based on Leibowitz et al. (2000), allows for the separation of major lipoprotein classes based on their density.

-

Initial Spin (VLDL isolation): Adjust the density of 1 mL of plasma to 1.006 g/mL with a KBr solution. Centrifuge at 100,000 x g for 18 hours at 10°C. The top layer contains VLDL.

-

Second Spin (LDL isolation): Aspirate the VLDL fraction. Adjust the density of the infranatant to 1.063 g/mL with KBr. Centrifuge at 100,000 x g for 20 hours at 10°C. The top layer contains LDL.

-

Third Spin (HDL isolation): Aspirate the LDL fraction. Adjust the density of the infranatant to 1.21 g/mL with KBr. Centrifuge at 100,000 x g for 24 hours at 10°C. The top layer contains HDL.

-

Dialysis: Dialyze each isolated lipoprotein fraction against a buffer (e.g., PBS with 1 mM EDTA) to remove excess KBr.

-

Lipid and Protein Quantification: Determine the cholesterol, triglyceride, and protein content of each fraction.

Hepatic Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol is a generalized procedure based on the methodology described in Lim et al. (2009) for analyzing gene expression in liver tissue.

-

RNA Isolation: Isolate total RNA from approximately 30 mg of frozen liver tissue using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: Set up qPCR reactions in a 20 µL volume containing cDNA template, forward and reverse primers for the target genes (e.g., PPARδ, LPL, ABCG1, PPARγ, ApoB) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 1 min.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Conclusion

L-165,041 is a powerful tool for investigating the role of PPARδ in lipid metabolism. Its ability to selectively activate this receptor has revealed a distinct mechanism for raising HDL cholesterol and, in certain contexts, reducing hepatic lipid accumulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of PPARδ agonists in treating metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings to human physiology.

L-165041 and its Role in Glucose Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the role of this compound in glucose homeostasis, detailing its mechanism of action, effects on key metabolic pathways, and relevant experimental data. Activation of PPARδ by this compound has been shown to improve insulin (B600854) sensitivity, enhance glucose uptake in peripheral tissues, and suppress hepatic glucose production. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in the field of metabolic diseases and drug development.

Introduction

The rising prevalence of type 2 diabetes and metabolic syndrome necessitates the exploration of novel therapeutic targets for improving glucose control. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that are central regulators of energy homeostasis.[1] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] While PPARα and PPARγ are the targets of existing drugs for dyslipidemia and diabetes, respectively, PPARδ has emerged as a promising target for the treatment of metabolic disorders.[2]

This compound is a high-affinity synthetic ligand for PPARδ, exhibiting a Ki of 6 nM and over 100-fold selectivity against PPARα and PPARγ.[3][4] This selectivity makes it a valuable tool for elucidating the specific functions of PPARδ in metabolic regulation. This guide will focus on the role of this compound and, by extension, PPARδ activation, in maintaining glucose homeostasis.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating PPARδ. As a nuclear receptor, PPARδ forms a heterodimer with the retinoid X receptor (RXR).[2][5] Upon ligand binding, this heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This process initiates the transcription of a suite of genes involved in glucose and lipid metabolism.

The primary tissues where PPARδ activation influences glucose homeostasis are the liver, skeletal muscle, and adipose tissue.[6][7]

Signaling Pathway

The activation of PPARδ by this compound initiates a cascade of transcriptional events. A simplified representation of this signaling pathway is depicted below.

Quantitative Data on the Effects of this compound on Glucose Homeostasis

In Vitro Binding Affinity

| Compound | Receptor | Ki (nM) | Selectivity vs PPARα | Selectivity vs PPARγ |

| This compound | PPARδ | 6 | >100-fold | >100-fold |

| PPARγ | ~730 | - | - |

Data sourced from MedchemExpress.[3]

In Vivo Effects on Glucose and Insulin (Data primarily from other PPARδ agonists)

Note: The following data is derived from studies on the PPARδ agonist GW501516 in db/db mice, a model of type 2 diabetes, and is presented here as a proxy for the expected effects of a potent PPARδ agonist like this compound.

| Parameter | Vehicle | GW501516 (5 mg/kg/day) | % Change |

| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 | ↓ 40% |

| Fasting Plasma Insulin (ng/mL) | 23.0 | 7.4 | ↓ 68% |

| Hepatic Glucose Production (mg/kg/min) | 15.5 ± 1.0 | 10.0 ± 0.8 | ↓ 35% |

| Glucose Disposal Rate (mg/kg/min) | 25.0 ± 2.0 | 35.0 ± 2.5 | ↑ 40% |

This table presents illustrative data based on findings from studies on GW501516.[6][8]

Effects on Gene Expression

Activation of PPARδ by agonists leads to changes in the expression of genes involved in glucose and lipid metabolism.

| Gene | Tissue | Effect of this compound/PPARδ Agonist | Function in Metabolism |

| PPARδ | Liver | Increased | Target receptor |

| Lipoprotein Lipase (LPL) | Liver | Increased | Triglyceride hydrolysis |

| PPARγ | Liver | Decreased | Adipogenesis, lipid storage |

| Apolipoprotein B | Liver | Decreased | VLDL assembly |

| Interleukin-1β (IL-1β) | Liver | Decreased | Pro-inflammatory cytokine |

| Interleukin-6 (IL-6) | Liver | Decreased | Pro-inflammatory cytokine |

| Glucose Transporter 4 (GLUT4) | Skeletal Muscle, Adipose Tissue | Increased (by PPARδ activation) | Insulin-stimulated glucose uptake[9] |

| PGC-1α | Skeletal Muscle | Increased (by PPARδ activation) | Mitochondrial biogenesis, fatty acid oxidation[10] |

| PEPCK | Liver | Decreased (by PPARδ activation) | Gluconeogenesis rate-limiting enzyme[11] |

| G6Pase | Liver | Decreased (by PPARδ activation) | Final step of gluconeogenesis and glycogenolysis[11] |

Data on this compound's effect on PPARδ, LPL, PPARγ, ApoB, IL-1β, and IL-6 sourced from MedchemExpress.[3] Effects on GLUT4, PGC-1α, PEPCK, and G6Pase are established consequences of PPARδ activation.[9][10][11]

Key Experiments and Detailed Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in glucose homeostasis.

Euglycemic-Hyperinsulinemic Clamp in Mice

This is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure whole-body glucose disposal and hepatic glucose production.

Workflow:

Protocol:

-

Animal Preparation: Male C57BL/6J or db/db mice (8-10 weeks old) are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Mice are allowed to recover for 5-7 days.

-

Fasting: Mice are fasted for 5-6 hours before the clamp study.

-

Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to measure basal glucose turnover. A blood sample is taken at the end of this period.

-

Clamp Period: A continuous infusion of human insulin is initiated. Blood glucose is monitored every 10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (approximately 120-140 mg/dL).

-

Steady State: Once a steady state of glucose infusion is achieved, blood samples are taken to determine glucose specific activity and plasma insulin concentrations.

-

Tissue-Specific Glucose Uptake (Optional): A bolus of 2-[¹⁴C]deoxyglucose can be administered to measure glucose uptake in specific tissues like skeletal muscle, adipose tissue, and heart.

-

Data Analysis: The glucose infusion rate (GIR) is calculated as a measure of whole-body insulin sensitivity. The rates of glucose appearance (Ra) and glucose disappearance (Rd) are calculated from the tracer data to determine hepatic glucose production and whole-body glucose disposal, respectively.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To measure the direct effect of this compound on glucose transport into adipocytes.

Workflow:

Protocol:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to establish a basal state.

-

Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

-

Glucose Uptake: Cells are washed and incubated in a glucose-free buffer. Insulin is then added to stimulate glucose uptake. After a short incubation, 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) is added for a defined period (e.g., 5-10 minutes).

-

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of intracellular 2-deoxy-[³H]-glucose is quantified by scintillation counting.

Western Blot for Akt Phosphorylation

Objective: To assess the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt, a key downstream effector.

Protocol:

-

Cell/Tissue Treatment and Lysis: Cells (e.g., L6 myotubes or 3T3-L1 adipocytes) or tissues from treated animals are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate and imaged. The membrane is then stripped and re-probed with an antibody for total Akt to normalize for protein loading. Densitometry is used to quantify the ratio of phosphorylated Akt to total Akt.

Quantitative Real-Time PCR (qPCR) for Gene Expression

Objective: To quantify the changes in mRNA levels of target genes in response to this compound treatment.

Protocol:

-

RNA Extraction: Total RNA is extracted from cells or tissues treated with this compound or vehicle using a suitable kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., GLUT4, PEPCK, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound, as a potent and selective PPARδ agonist, holds significant promise as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders. Its mechanism of action, centered on the transcriptional regulation of genes involved in glucose and lipid metabolism, leads to improved insulin sensitivity, enhanced glucose disposal, and reduced hepatic glucose output. While direct quantitative dose-response data for this compound in the context of glucose lowering is not extensively published, the wealth of data from other potent PPARδ agonists strongly supports its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the metabolic effects of this compound and other PPARδ modulators, paving the way for the development of novel therapies for metabolic diseases.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not approved for human use.

References

- 1. Adult expression of PGC-1α and -1β in skeletal muscle is not required for endurance exercise-induced enhancement of exercise capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Microarray analysis of gene expression changes in mouse liver induced by peroxisome proliferator- activated receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPARδ regulates glucose metabolism and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Peroxisome Proliferator-activated Receptor δ/β in Hepatic Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARdelta regulates glucose metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytosolic Phosphoenolpyruvate Carboxykinase Does Not Solely Control the Rate of Hepatic Gluconeogenesis in the Intact Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of L-165,041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor with multifaceted roles in lipid metabolism, glucose homeostasis, and cellular differentiation.[1] Emerging evidence has highlighted the significant anti-inflammatory properties of L-165,041, positioning it as a compound of interest for therapeutic intervention in a range of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of L-165,041, detailing its mechanism of action, quantitative effects on inflammatory markers, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

L-165,041 exerts its anti-inflammatory effects primarily through the activation of PPARδ. As a nuclear receptor, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding by L-165,041, this complex undergoes a conformational change, leading to its binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory pathways.

One of the key mechanisms by which L-165,041 mitigates inflammation is through the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] Activation of PPARδ by L-165,041 has been shown to interfere with NF-κB signaling, leading to a downstream reduction in the production of key inflammatory mediators.

Quantitative Data on the Anti-inflammatory Effects of L-165,041

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of L-165,041.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki) | Selectivity vs. PPARα | Selectivity vs. PPARγ | Reference |

| PPARδ | 6 nM | >100-fold | ~122-fold | [1][4] |

| PPARγ | ~730 nM | - | - | [4] |

Table 2: In Vivo Efficacy in a Model of Hepatic Steatosis and Inflammation

| Animal Model | Treatment | Duration | Key Inflammatory Gene Expression Changes (Hepatic) | Reference |

| LDLR-/- mice on a Western Diet | L-165,041 (5 mg/kg/day) | 16 weeks | Downregulation: IL-1β, IL-6 | [5] |

Table 3: In Vitro Effects on Inflammatory Cytokine Expression

| Cell Type | Treatment | Key Inflammatory Marker Changes | Reference |

| Cardiomyocytes and H9c2 cardiomyoblasts | 15 µg/ml C-reactive protein (CRP) + 1 µM L-165,041 | Inhibition of CRP-induced IL-6 expression | [2] |

Signaling Pathways and Experimental Workflows

PPARδ Activation and Anti-inflammatory Signaling Cascade

The following diagram illustrates the primary signaling pathway through which L-165,041 exerts its anti-inflammatory effects.

Experimental Workflow for Assessing Anti-inflammatory Effects in a Hepatic Steatosis Model

This diagram outlines the typical experimental workflow for evaluating the efficacy of L-165,041 in a diet-induced model of liver inflammation.

Detailed Experimental Protocols

Western Diet-Induced Hepatic Steatosis and Inflammation in LDLR-/- Mice

This protocol is based on the methodology described by Lim et al. (2009).[5]

-

Animal Model: Female Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice.

-

Housing and Diet: Mice are housed under standard laboratory conditions. For 16 weeks, mice are fed a Western diet (details of composition should be specified, e.g., high in fat and sucrose).

-

Treatment Groups:

-

Vehicle Group: Mice receive daily intraperitoneal (i.p.) injections of the vehicle (e.g., 0.1N NaOH).

-

L-165,041 Group: Mice receive daily i.p. injections of L-165,041 at a dose of 5 mg/kg body weight.

-

-

Endpoint Analysis:

-

Tissue Collection: After 16 weeks, mice are euthanized, and liver tissues are collected.

-

Lipid Analysis: A portion of the liver is homogenized for the quantification of total hepatic cholesterol and triglyceride content using commercially available enzymatic kits.

-

Gene Expression Analysis (RT-PCR):

-

Total RNA is extracted from a portion of the liver tissue using a suitable method (e.g., TRIzol reagent).

-

RNA quality and quantity are assessed.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-time quantitative PCR (RT-qPCR) is performed using specific primers for target genes (e.g., IL-1β, IL-6, PPARδ, and a housekeeping gene for normalization like GAPDH).

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

In Vitro Cardiomyocyte Inflammation Model

This protocol is adapted from the study by Chen et al. (2010).[2]

-

Cell Culture:

-

Primary neonatal rat ventricular cardiomyocytes or a suitable cardiomyoblast cell line (e.g., H9c2) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

-

Treatment Groups:

-

Control: Cells are incubated with culture medium alone.

-

CRP Stimulation: Cells are treated with C-reactive protein (CRP) at a concentration of 15 µg/ml to induce an inflammatory response.

-

L-165,041 Co-treatment: Cells are pre-treated with 1 µM L-165,041 for a specified duration (e.g., 1 hour) before the addition of 15 µg/ml CRP.

-

-

Endpoint Analysis:

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants are collected after the treatment period.

-

The concentration of secreted IL-6 is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Gene Expression Analysis (RT-PCR): As described in Protocol 1, total RNA is extracted from the cells for RT-qPCR analysis of IL-6 and other relevant inflammatory gene expression.

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Protein bands are visualized using a chemiluminescent substrate.

-

-

NF-κB Luciferase Reporter Assay

This protocol provides a general framework for assessing the effect of L-165,041 on NF-κB transcriptional activity.

-

Cell Transfection:

-

A suitable cell line (e.g., HEK293T) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Transfected cells are treated with an NF-κB activator (e.g., TNF-α or LPS).

-

Parallel sets of cells are pre-treated with various concentrations of L-165,041 before the addition of the NF-κB activator.

-

-

Luciferase Assay:

-

After the treatment period, cells are lysed.

-

Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Conclusion

L-165,041 demonstrates significant anti-inflammatory properties mediated through the activation of PPARδ and subsequent modulation of inflammatory signaling pathways, notably the inhibition of the NF-κB cascade. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of L-165,041 in inflammatory and metabolic diseases. The detailed methodologies serve as a foundation for designing and executing robust preclinical studies to validate and expand upon the current understanding of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Systematic Review of IL-1, IL-4, IL-6, IL-10, IL-15, and IL-18 Gene Polymorphisms and Meta-Analysis of IL-6 Variant and Its Association with Overweight and Obesity Risk in Men | MDPI [mdpi.com]

- 3. Iron Deficiency Anemia: An Updated Review - Leung - Current Pediatric Reviews [ter-arkhiv.ru]

- 4. Role of PPARs in Radiation-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARdelta ligand L-165041 ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

L-165041: A Comprehensive Technical Review of its Effects on Cell Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-165041 is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered significant interest for its diverse effects on cellular processes, notably proliferation and differentiation. This document provides an in-depth technical guide on the multifaceted roles of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism, inflammation, and cellular development. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ (hereafter referred to as PPARδ). This compound is a synthetic, cell-permeable compound that demonstrates high selectivity and affinity for PPARδ. Its ability to modulate PPARδ activity has made it an invaluable tool for elucidating the physiological and pathophysiological functions of this receptor, particularly in the context of cell proliferation and differentiation across various cell types.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of this compound.

Table 1: Binding Affinity and Potency of this compound

| Receptor Subtype | Parameter | Value | Species | Reference |

| PPARδ | Ki | 6 nM | Mouse & Human | [1] |

| PPARγ | Ki | ~730 nM | Mouse & Human | [1] |

Table 2: Effects of this compound on Cell Proliferation

| Cell Type | Effect | Concentration | Species | Key Findings | Reference |

| Rat Vascular Smooth Muscle Cells (rVSMC) | Inhibition | Dose-dependent | Rat | Blocked G1 to S phase progression; inhibited PDGF-induced proliferation.[2] | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | 1 or 5 μM | Human | Inhibited VEGF-induced proliferation and migration.[1] | [1] |

| Human Breast Cancer Cells (Estrogen Receptor-Positive) | Stimulation | 10 nM | Human | Increased cell numbers over 12 days.[3] | [3] |

| Human Colon Cancer Cell Lines | Stimulation | 10 nM | Human | Increased relative proliferation at day 12.[3] | [3] |

| Human Prostate Cancer Cells (Androgen-Sensitive) | Stimulation | 10 nM | Human | Stimulated proliferation in PNT1A and LnCAP cells.[3] | [3] |

| Endothelial Progenitor Cells (EPCs) | Stimulation | Not specified | Human | Increased proliferation, migration, and tube formation.[4] | [4] |

Table 3: Effects of this compound on Cell Differentiation

| Cell Type | Effect | Key Findings | Reference |

| NIH-3T3 cells (engineered to express PPARδ) | Induction of Adipocyte Differentiation | Promoted the differentiation of fibroblasts into adipocytes. | [1] |

| Keratinocytes | Stimulation of Differentiation | Induced the expression of differentiation-related genes.[5][6] | [5][6] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Osteoclast Formation | Dose-dependently inhibited the formation of multinucleated osteoclasts.[7] | [7] |

Signaling Pathways Modulated by this compound

This compound, through its activation of PPARδ, influences several key signaling pathways that regulate cell proliferation and differentiation.

PI3K/Akt Pathway in Endothelial and Keratinocyte Cells

In endothelial progenitor cells and keratinocytes, this compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[4][8] This pathway is crucial for promoting cell survival and proliferation. Activation of PPARδ by this compound can lead to the upregulation of PDK1 and ILK, and the downregulation of PTEN, culminating in the activation of Akt1.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PPAR Beta/Delta and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PPAR agonists modulate human osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of PPARs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

L-165,041: A Deep Dive into its Neuroprotective Potential in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-165,041, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), has emerged as a promising compound in the field of neuroprotection research.[1][2] Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in various in vitro and in vivo models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the core findings related to L-165,041's neuroprotective effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: PPARδ Activation

L-165,041 exerts its neuroprotective effects primarily through the activation of PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor.[1] PPARδ is highly expressed in the brain and plays a crucial role in regulating gene expression involved in cellular metabolism, inflammation, and survival.[1][3] Upon binding to L-165,041, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The neuroprotective outcomes of PPARδ activation by L-165,041 are attributed to its anti-apoptotic and anti-inflammatory properties.[1][4]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of L-165,041 have been quantified in various experimental models. The following tables summarize the key findings.

In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells

L-165,041 has been shown to protect SH-SY5Y cells, a human neuroblastoma cell line commonly used in neurotoxicity studies, from cytotoxin-induced cell death in a concentration-dependent manner.[1]

| Toxin | L-165,041 Concentration | Outcome | Reference |

| Thapsigargin | Concentration-dependent | Significant attenuation of cell death | [1] |

| 1-methyl-4-phenylpyridinium (MPP+) | Concentration-dependent | Significant attenuation of cell death | [1] |

| Staurosporine | Concentration-dependent | Significant attenuation of cell death | [1] |

Note: Specific quantitative values for percentage of cell viability at different concentrations were not available in the reviewed literature abstracts. The data indicates a significant and dose-dependent effect.

In Vivo Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)

Intracerebroventricular (i.c.v.) infusion of L-165,041 has been demonstrated to significantly reduce ischemic brain damage in a rat model of transient middle cerebral artery occlusion (MCAO).[1]

| Animal Model | Treatment | Outcome | Reference |

| Rat | i.c.v. infusion of L-165,041 | Significant attenuation of ischemic brain damage | [1] |

Note: Specific quantitative data on infarct volume reduction was not provided in the abstracts. Studies on other compounds in similar models have shown reductions of up to 55%.[5]

In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP)

L-165,041 has been shown to attenuate the depletion of striatal dopamine (B1211576) and its metabolites in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[1]

| Animal Model | Treatment | Outcome | Reference |

| Mouse | Administration of L-165,041 | Significant attenuation of MPTP-induced depletion of striatal dopamine and its metabolites | [1] |

Note: MPTP intoxication can lead to a reduction of over 90% in tissue dopamine levels.[6] The degree of attenuation by L-165,041 is described as "significant."

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the context of L-165,041 neuroprotection research.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines the general procedure for assessing the neuroprotective effects of L-165,041 against a neurotoxin in SH-SY5Y cells.

1. Cell Culture and Plating:

-

Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7][8]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

-

Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach for 24 hours.[7][9]

2. Treatment:

-

Prepare a stock solution of L-165,041 in a suitable solvent (e.g., DMSO).[10]

-

Prepare serial dilutions of L-165,041 in the culture medium to achieve the desired final concentrations.

-

Pre-treat the cells with the different concentrations of L-165,041 for a specified period (e.g., 1 hour) before introducing the neurotoxin.[10]

-

Induce neurotoxicity by adding a known cytotoxin such as Thapsigargin, MPP+, or Staurosporine to the wells.[1]

3. Assessment of Cell Viability (MTT Assay):

-

After the desired incubation period with the toxin (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][11]

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[7][11]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of L-165,041.

1. Animal Preparation:

-

Anesthetize adult male rats (e.g., Sprague-Dawley) with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[12]

-

Maintain the animal's body temperature at 37°C using a heating pad.

2. Surgical Procedure (Intraluminal Filament Method):

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13][14]

-

Ligate the distal end of the ECA and place a temporary ligature on the CCA.[13]

-

Make a small incision in the ECA and insert a silicone-coated nylon monofilament.[12]

-

Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA), which is typically indicated by a drop in cerebral blood flow as monitored by Laser Doppler Flowmetry.[13]

-

Induce ischemia for a specific duration (e.g., 90 minutes).[1]

3. L-165,041 Administration:

-

Administer L-165,041 via intracerebroventricular (i.c.v.) infusion at the desired dose.[1]

4. Reperfusion and Post-operative Care:

-

After the ischemic period, gently withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

5. Assessment of Infarct Volume:

-

After a set period (e.g., 24 hours), euthanize the rat and perfuse the brain with saline followed by a fixative.[1]

-

Remove the brain and slice it into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

-

Quantify the infarct volume using image analysis software.

In Vivo MPTP-Induced Neurotoxicity Model in Mice

This protocol details the induction of Parkinson's disease-like pathology in mice to assess the neuroprotective effects of L-165,041.

1. Animal Model:

-

Use male C57BL/6 mice, which are known to be susceptible to MPTP-induced neurotoxicity.[15]

2. MPTP Administration:

-

Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in saline.

-

Administer MPTP via intraperitoneal (i.p.) injections. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[16]

-

Handle MPTP with extreme caution in a certified chemical fume hood due to its toxicity to humans.

3. L-165,041 Treatment:

-

Administer L-165,041 at the desired dose and route (e.g., intraperitoneally) according to the experimental design. This can be done prior to, during, or after MPTP administration to assess prophylactic or therapeutic effects.[17]

4. Neurochemical Analysis:

-

At a specified time point after the final MPTP injection (e.g., 7 days), euthanize the mice and rapidly dissect the striatum.[16]

-

Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.[16]

Signaling Pathways and Visualizations

The neuroprotective effects of L-165,041 are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

PPARδ Activation Pathway by L-165,041

Caption: L-165,041 activates the PPARδ signaling pathway.

Anti-Apoptotic Signaling Pathway of L-165,041

Caption: L-165,041's anti-apoptotic signaling cascade.

Experimental Workflow for In Vivo Neuroprotection Studies

Caption: General experimental workflow for in vivo studies.

Conclusion and Future Directions

L-165,041 demonstrates significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases. Its mechanism of action through PPARδ activation, leading to anti-apoptotic and anti-inflammatory effects, presents a compelling therapeutic strategy. The quantitative data, though requiring further detailed publication in some areas, consistently points towards a beneficial effect in reducing neuronal damage.

Future research should focus on elucidating the precise downstream targets of PPARδ activation by L-165,041 in neuronal cells. Further in vivo studies are warranted to explore the therapeutic window, optimal dosing, and long-term efficacy of L-165,041 in more chronic models of neurodegeneration. Additionally, investigating the potential of L-165,041 in combination with other neuroprotective agents could open new avenues for the treatment of these devastating diseases. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuroprotective drug discovery.

References

- 1. Neuroprotective efficacy of the peroxisome proliferator-activated receptor delta-selective agonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]

- 3. Recent Insights on the Role of PPAR-β/δ in Neuroinflammation and Neurodegeneration, and Its Potential Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Neuroprotective Efficacy of the Peroxisome Proliferator-Activated Receptor δ-Selective Agonists in Vitro and in Vivo | Semantic Scholar [semanticscholar.org]

- 5. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Striatal extracellular dopamine levels and behavioural reversal in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. accegen.com [accegen.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rwdstco.com [rwdstco.com]

- 15. Long-term effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on striatal dopamine content in young and mature mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. modelorg.com [modelorg.com]

- 17. researchgate.net [researchgate.net]

The Dual Role of L-165041 in Oncology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-165041, a synthetic ligand, has garnered significant attention in oncological research due to its potent activity as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. This technical guide provides an in-depth analysis of the multifaceted role of this compound in cancer studies, consolidating current understanding of its mechanism of action, associated signaling pathways, and its dichotomous effects on tumor progression. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of targeting PPARδ in oncology.

Introduction: The Enigma of this compound in Cancer

This compound is a cell-permeable compound initially identified as a potent PPARδ agonist with a high binding affinity (Ki of 6 nM for PPARδ and approximately 730 nM for PPARγ)[1]. PPARs are ligand-activated transcription factors that play crucial roles in regulating cellular differentiation, metabolism, and inflammation. The δ isoform is ubiquitously expressed and has been implicated in various physiological and pathological processes, including cancer.

The role of PPARδ activation in cancer is complex and often appears contradictory. A substantial body of evidence suggests that PPARδ activation can promote tumorigenesis by enhancing cell proliferation, stimulating angiogenesis, and inhibiting apoptosis. Conversely, other studies report tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest. This guide aims to dissect these contrasting roles by examining the underlying molecular mechanisms and providing a framework for future research.

Mechanism of Action and Signaling Pathways

This compound exerts its primary biological effects through the activation of PPARδ. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream signaling cascades influenced by this compound are central to its effects on cancer cells. The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a key mediator of PPARδ-induced cellular responses.

The PI3K/Akt Signaling Pathway

Activation of PPARδ by this compound has been shown to modulate the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism. The key molecular events are as follows:

-

Upregulation of Pro-Survival Kinases: this compound can upregulate the expression of 3-phosphoinositide-dependent kinase-1 (PDK1) and integrin-linked kinase (ILK)[2].

-

Downregulation of Tumor Suppressors: The expression of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) can be downregulated following PPARδ activation[2].

-

Activation of Akt: The cumulative effect of PDK1/ILK upregulation and PTEN downregulation leads to the phosphorylation and subsequent activation of Akt1[2]. Activated Akt then phosphorylates a myriad of downstream targets to promote cell survival and proliferation.

Regulation of Angiogenesis and Inflammation

This compound has also been implicated in the regulation of angiogenesis and inflammation, key processes in tumor development and progression. Activation of PPARδ can lead to increased expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor[3]. Additionally, PPARδ activation can influence the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis[3]. However, some studies suggest that this compound can inhibit VEGF-induced angiogenesis in a PPARδ-independent manner[4].

Quantitative Data on the Effects of this compound

Table 1: Binding Affinity of this compound

| Receptor | Ki (nM) | Reference |

| PPARδ | 6 | [1] |

| PPARγ | ~730 | [1] |

Table 2: In Vitro Effects of this compound on Cancer-Related Processes

| Cancer Type | Cell Line | Assay | Concentration | Observed Effect | Reference |

| Lung Cancer | Not Specified | Apoptosis Assay | Not Specified | No effect on apoptosis alone; induces apoptosis in combination with Indomethacin. | |

| Endothelial Cells | HUVECs | Proliferation Assay | 1 or 5 µM | Inhibition of VEGF-induced proliferation. | [1] |

| Endothelial Cells | HUVECs | Migration Assay | 1 or 5 µM | Inhibition of VEGF-induced migration. | [1] |

| Endothelial Cells | HUVECs | Cell Cycle Analysis | Not Specified | Reduction in the S phase population. | [4] |

Table 3: In Vivo Effects of this compound